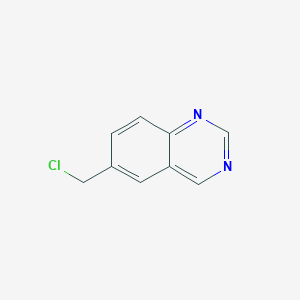
6-(Chloromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound that contains two nitrogen atoms in its structure. Quinazoline and its derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)quinazoline typically involves the reaction of 2-aminobenzylamine with chloroacetaldehyde under acidic conditions. This reaction leads to the formation of the quinazoline ring with a chloromethyl group at the 6th position . Another method involves the cyclization of 2-chloromethyl-4-methylquinazoline derivatives using 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in the presence of chloroacetonitrile .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which are valuable intermediates in the synthesis of other quinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are used for oxidation.
Major Products Formed:
Substitution Reactions: Formation of quinazoline derivatives with various functional groups.
Oxidation Reactions: Formation of quinazoline N-oxides.
Scientific Research Applications
6-(Chloromethyl)quinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting these enzymes, this compound can disrupt signaling pathways that promote cell proliferation, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
2-Chloromethyl-4-methylquinazoline: A derivative with similar reactivity but different substitution patterns.
Quinazoline N-oxides: Oxidized derivatives with unique chemical properties and applications.
Uniqueness of 6-(Chloromethyl)quinazoline: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
6-(chloromethyl)quinazoline |
InChI |
InChI=1S/C9H7ClN2/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2 |
InChI Key |
LVSVQLDORLCHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















